Ethyl 2-amino-4-(methylsulfinyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-4-(methylsulfinyl)butanoate is an organic compound with the molecular formula C7H15NO3S. It is a derivative of butanoic acid, featuring an ethyl ester group, an amino group, and a methylsulfinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(methylsulfinyl)butanoate typically involves multiple steps. One common method starts with the esterification of L-methionine methyl ester hydrochloride. The process involves the following steps :
Esterification: L-methionine methyl ester hydrochloride is reacted with potassium bicarbonate and benzyl chloroformate in an aqueous ether solution at 0°C. This reaction produces N-(benzyloxycarbonyl)-L-methionine methyl ester.
Oxidation: The resulting ester is then oxidized using sodium periodate in methanol at 0°C to form methyl L-2-(benzyloxycarbonylamino)-4-(methylsulfinyl)butanoate.
Hydrolysis and Esterification: The final step involves hydrolyzing the benzyloxycarbonyl group and esterifying the product to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(methylsulfinyl)butanoate undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed
Oxidation: Ethyl 2-amino-4-(methylsulfonyl)butanoate.
Reduction: Ethyl 2-amino-4-(methylthio)butanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-4-(methylsulfinyl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of amino acid derivatives and peptides.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(methylsulfinyl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylsulfinyl group can participate in redox reactions. These interactions can modulate enzyme activity and influence metabolic pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Ethyl 2-amino-4-(methylsulfinyl)butanoate can be compared with other similar compounds, such as:
Ethyl 2-amino-4-(methylthio)butanoate: This compound has a methylthio group instead of a methylsulfinyl group, making it less oxidized.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
Ethyl 2-amino-4-(methylsulfonyl)butanoate: This compound has a methylsulfonyl group, making it more oxidized than this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C7H15NO3S |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
ethyl 2-amino-4-methylsulfinylbutanoate |
InChI |
InChI=1S/C7H15NO3S/c1-3-11-7(9)6(8)4-5-12(2)10/h6H,3-5,8H2,1-2H3 |
InChI Key |
LGKXNNQHCHOECS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCS(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.